1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

GPCR Pharmacology Adrenergic Receptors Structure-Activity Relationship

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9, MF: C9H18N2O2, MW: 186.25) is a heterobifunctional small molecule combining a piperazine ring with a 1,3-dioxolane ketal moiety connected via a two-carbon ethyl linker. This compound serves primarily as a versatile synthetic intermediate and a rigidified scaffold in medicinal chemistry programs.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 25553-77-9
Cat. No. B1585878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
CAS25553-77-9
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2OCCO2
InChIInChI=1S/C9H18N2O2/c1(9-12-7-8-13-9)4-11-5-2-10-3-6-11/h9-10H,1-8H2
InChIKeyZRYJPBASNVAHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9): Chemical Building Block for Constrained Piperazine Derivatives in CNS and GPCR Drug Discovery


1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9, MF: C9H18N2O2, MW: 186.25) is a heterobifunctional small molecule combining a piperazine ring with a 1,3-dioxolane ketal moiety connected via a two-carbon ethyl linker [1]. This compound serves primarily as a versatile synthetic intermediate and a rigidified scaffold in medicinal chemistry programs. The 1,3-dioxolane ring introduces conformational constraint and serves as a protected carbonyl equivalent or a metabolically stable heterocyclic replacement in the design of novel CNS-active agents and GPCR ligands [2][3].

Why 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Cannot Be Replaced by Simple Alkyl-Piperazines in Pharmacophore Design


In medicinal chemistry, the physicochemical and conformational properties of the linker between the piperazine core and terminal pharmacophore dictate receptor binding and pharmacokinetic outcomes. Generic substitution with a flexible alkyl chain (e.g., ethylpiperazine) or other simple variants (e.g., piperazine ethanol) fails to replicate the unique steric bulk, hydrogen-bonding potential, and metabolic profile conferred by the 1,3-dioxolane ketal ring in 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. As demonstrated in focused structure-activity relationship (SAR) studies, the replacement of the 1,3-dioxolane with even closely related heterocycles like 1,3-oxathiolane or 1,3-dithiolane leads to a significant reduction in α1-adrenoceptor affinity [1], while also altering functional selectivity profiles. Consequently, substitution without rigorous SAR validation risks introducing undesired off-target pharmacology or abolishing the intended biological activity of the final drug candidate [2].

Quantitative Differentiation of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine: Comparative SAR and Biological Data


Preservation of α1-Adrenoceptor Affinity by 1,3-Dioxolane vs. 1,3-Oxathiolane or Dithiolane Replacement

In a series of N-phenyl-piperazine derivatives, the 1,3-dioxolane moiety was found to be critical for maintaining high affinity at the α1-adrenoceptor (α1-AR). A direct head-to-head comparison within the same chemical series revealed that replacing the 1,3-dioxolane ring with a 1,3-oxathiolane or 1,3-dithiolane resulted in an overall reduction in in-vitro binding affinity at the α1-AR [1]. This demonstrates that the specific heteroatom composition of the dioxolane ring is not functionally interchangeable and is essential for optimal target engagement.

GPCR Pharmacology Adrenergic Receptors Structure-Activity Relationship

Potent Dopamine Transporter (DAT) Inhibition Achieved with Dioxolane-Constrained Piperazines

The constrained conformation imposed by a dioxolane ring on a piperazine scaffold is advantageous for potent monoamine transporter inhibition. In a focused SAR study, two dioxolane-containing derivatives were identified as highly potent dopamine transporter (DAT) inhibitors, with Ki values of 13.9 nM and 21.2 nM. This binding affinity is comparable to that of the well-known and potent DAT inhibitor, GBR12909 (Ki = 3.7 nM) [1]. These compounds also exhibited a favorable selectivity profile for DAT over the serotonin transporter (SERT), with a SERT/DAT selectivity ratio > 30.

CNS Therapeutics Transporter Pharmacology Cocaine Addiction

Utility as a Key Intermediate in the Synthesis of Patent-Protected CNS Agents

The compound 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is explicitly claimed as a critical synthetic intermediate in the preparation of substituted dibenzo[b,f]thiepin derivatives, which are described as possessing neuroleptic and CNS-inhibiting activity [1]. The patent details its preparation by reacting 2-(2-chloroethyl)-1,3-dioxolane with 1-ethoxycarbonyl piperazine, followed by decarboxylation. This specific synthetic route and the resulting intermediate are proprietary and distinct from the preparation of more common alkyl-piperazines.

Process Chemistry Intellectual Property Neuroleptic Agents

Established Role in Designing Selective 5-HT1A Receptor Agonists

SAR studies have shown that while the 1,3-dioxolane ring is important for α1-AR affinity, its replacement with 1,3-oxathiolane or 1,3-dithiolane strongly enhances affinity, potency, and efficacy at the 5-HT1A receptor [1]. This differential effect demonstrates that the 1,3-dioxolane moiety imparts a unique selectivity profile compared to its close heterocyclic analogs. This understanding is crucial for medicinal chemists as it allows for the rational selection of the 1,3-dioxolane scaffold when α1-AR activity is desired, while knowing that a simple modification can pivot the biological activity towards the serotonergic system.

GPCR Drug Discovery Serotonergic System Selectivity Profiling

High-Impact Research and Industrial Applications for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine


Design and Synthesis of Novel Dopamine Transporter (DAT) Inhibitors

Use 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a key conformational constraint to synthesize novel DAT inhibitors for research in cocaine addiction and other CNS disorders. As demonstrated by evidence showing dioxolane-constrained piperazines achieving potent DAT Ki values of 13.9 nM and 21.2 nM, with high selectivity (SERT/DAT > 30) [1], this scaffold is a proven starting point for developing compounds with a desirable pharmacological profile similar to GBR12909.

Development of α1-Adrenoceptor Ligands for Cardiovascular or Urological Research

Employ this compound as a building block to create and optimize ligands targeting the α1-adrenoceptor (α1-AR). The evidence confirms that the 1,3-dioxolane moiety is critical for maintaining high α1-AR binding affinity, a property that is significantly diminished when the ring is replaced with similar heterocycles like 1,3-oxathiolane or 1,3-dithiolane [1]. This makes the compound a strategically important intermediate for programs focused on this GPCR target.

Synthesis of Patent-Protected Dibenzo[b,f]thiepin-Based Neuroleptics

Integrate this specific intermediate into the synthetic route for preparing substituted dibenzo[b,f]thiepin derivatives as outlined in patent literature [1]. The compound is essential for constructing the final molecule, which is claimed to possess neuroleptic and CNS-inhibiting properties. This application is directly relevant for academic and industrial groups developing novel antipsychotic agents or performing IP landscape analysis.

Structure-Activity Relationship (SAR) Studies on Piperazine-Containing GPCR Ligands

Utilize 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a specific tool compound for systematic SAR exploration. Its defined properties allow researchers to probe the steric and electronic effects of a cyclic ketal linker on receptor binding and functional selectivity, particularly between the α1-adrenergic and serotonergic (5-HT1A) systems [1]. This is critical for rational drug design aimed at achieving or avoiding polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.